molecular formula C13H10BrFO B1301885 3-(4-Fluorophenoxy)benzyl Bromide CAS No. 65295-58-1

3-(4-Fluorophenoxy)benzyl Bromide

Cat. No.: B1301885
CAS No.: 65295-58-1
M. Wt: 281.12 g/mol
InChI Key: JGFSTQUUDSBQCO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)benzyl Bromide: is an organic compound with the molecular formula C13H10BrFO and a molecular weight of 281.12 g/mol . It is also known by its IUPAC name, 3-(bromomethyl)phenyl 4-fluorophenyl ether . This compound is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further connected to a fluorophenyl ether group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Fluorophenoxy)benzyl Bromide typically involves the reaction of 4-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

4-Fluorophenol+Benzyl BromideK2CO3,DMF3-(4-Fluorophenoxy)benzyl Bromide\text{4-Fluorophenol} + \text{Benzyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Fluorophenol+Benzyl BromideK2​CO3​,DMF​3-(4-Fluorophenoxy)benzyl Bromide

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

3-(4-Fluorophenoxy)benzyl Bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, organic solvents (e.g., DMF, DMSO), elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl ethers, amines, or thiols.

    Oxidation: Benzaldehydes, benzoic acids.

    Reduction: Benzyl alcohols.

Scientific Research Applications

3-(4-Fluorophenoxy)benzyl Bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)benzyl Bromide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can affect signaling pathways by modulating the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

    3-(4-Chlorophenoxy)benzyl Bromide: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(4-Methylphenoxy)benzyl Bromide: Similar structure but with a methyl group instead of a fluorine atom.

    3-(4-Nitrophenoxy)benzyl Bromide: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness:

3-(4-Fluorophenoxy)benzyl Bromide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine is highly electronegative and can influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(bromomethyl)-3-(4-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFSTQUUDSBQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372078
Record name 3-(4-Fluorophenoxy)benzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65295-58-1
Record name 3-(4-Fluorophenoxy)benzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenoxy)benzyl Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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